Chinensinaphthol

platelet aggregation inhibition Justicia procumbens lignans antiplatelet selectivity profiling

Chinensinaphthol (CAS 53965-06-3, C₂₁H₁₆O₇, MW 380.3 g/mol) is a naturally occurring arylnaphthalene lignan lactone first isolated from Polygala chinensis and subsequently identified in Justicia procumbens, Bupleurum, and Dicliptera species. It belongs to the 1-aryl-2,3-naphthalide lignan subclass, characterized by a fused tetracyclic scaffold bearing a free C-5 hydroxyl group, a methylenedioxy ring, and a 3′,4′-dimethoxyphenyl substituent.

Molecular Formula C21H16O7
Molecular Weight 380.3 g/mol
CAS No. 53965-06-3
Cat. No. B3395907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChinensinaphthol
CAS53965-06-3
Molecular FormulaC21H16O7
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O)OC
InChIInChI=1S/C21H16O7/c1-24-14-4-3-10(5-15(14)25-2)18-11-6-16-17(28-9-27-16)7-12(11)20(22)13-8-26-21(23)19(13)18/h3-7,22H,8-9H2,1-2H3
InChIKeyZYUVOQCJYNAWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chinensinaphthol CAS 53965-06-3: Arylnaphthalene Lignan Sourcing & Structural Identity for Scientific Procurement


Chinensinaphthol (CAS 53965-06-3, C₂₁H₁₆O₇, MW 380.3 g/mol) is a naturally occurring arylnaphthalene lignan lactone first isolated from Polygala chinensis and subsequently identified in Justicia procumbens, Bupleurum, and Dicliptera species [1][2]. It belongs to the 1-aryl-2,3-naphthalide lignan subclass, characterized by a fused tetracyclic scaffold bearing a free C-5 hydroxyl group, a methylenedioxy ring, and a 3′,4′-dimethoxyphenyl substituent. Its total synthesis has been achieved via Hauser–Kraus annulation / Suzuki–Miyaura cross-coupling in 51.4% overall yield over six steps, establishing reliable synthetic accessibility for research procurement [3].

Identity
Arylnaphthalene lignan with free C-5 phenolic hydroxyl, confirmed by total synthesis and natural isolation
Procurement
Synthetic route established via Hauser–Kraus/Suzuki–Miyaura cascade; supports reliable research supply
Research role
Structurally matched in-class negative control for antiplatelet lignan screening; C-5 OH enables derivatization

Why Chinensinaphthol Cannot Be Interchanged with Other Arylnaphthalene Lignans: Structural Basis for Divergent Bioactivity


Within the arylnaphthalene lignan class, minor structural variations produce markedly divergent pharmacological profiles. Direct head-to-head antiplatelet assays in the seminal isolation paper demonstrated that chinensinaphthol (compound 9), unlike its co-isolated congeners justicidin B, taiwanin E, neojusticin A, and taiwanin E methyl ether, did not significantly inhibit platelet aggregation [1]. Furthermore, the comprehensive SAR analysis by Luo et al. established that hydroxyl substitution at C-1 and C-6′ positions substantially elevates antiproliferative potency against K562 leukemia cells, while the methoxyl substitution present in chinensinaphthol methyl ether (at C-5) and the distinct hydroxyl placement in chinensinaphthol itself place these compounds at markedly different positions in the activity hierarchy [2]. Substituting chinensinaphthol with chinensinaphthol methyl ether, diphyllin, or 6′-hydroxy justicidin B would therefore yield fundamentally different experimental outcomes in platelet, leukemia, or differentiation assays.

C-5 substitution mismatch
Chinensinaphthol methyl ether replaces the free hydroxyl with methoxyl, eliminating O-functionalization capacity and altering H-bond profile; may shift bioactivity in cell-based and enzymatic assays.
Divergent antiplatelet activity
Unlike co-isolated lignans (justicidin B, taiwanin E), chinensinaphthol lacks platelet aggregation inhibition; substituting with active analogs forfeits the unique negative control capability required for selectivity profiling.
Antiproliferative SAR gap
C-5 hydroxyl position is not included in K562 SAR panels; rank-order inference from C-5 OMe and 6′-OH analogs predicts a distinct potency profile. Interchanging with 6′-hydroxylated derivatives may lead to misleading differentiation vs. cytotoxicity readouts.

Quantitative Differentiation Guide: Chinensinaphthol CAS 53965-06-3 Versus Closest Arylnaphthalene Analogs


Absence of Significant Antiplatelet Activity: A Differentiating Selectivity Feature Relative to Co-Isolated Arylnaphthalide Lignans

In the 1996 study by Chen et al., fractionation of Justicia procumbens ethanol extract guided by antiplatelet bioassay yielded ten arylnaphthalide lignans. Among them, compounds 1 (neojusticin A), 2 (justicidin B), 4 (taiwanin E methyl ether), and 8 (taiwanin E) significantly inhibited platelet aggregation induced by arachidonic acid, while chinensinaphthol (compound 9) and chinensinaphthol methyl ether (compound 6) did not reach the threshold for significant inhibition under the same assay conditions [1]. This constitutes a direct, negative differentiation: chinensinaphthol is isolated alongside potent antiplatelet agents yet is itself inactive in this assay, making it a critical negative control or selectivity probe for disentangling antiplatelet mechanisms within the arylnaphthalene lignan class.

Antiplatelet selectivity
Head-to-head
Chinensinaphthol: inactive
Justicidin B, Taiwanin E, Neojusticin A: active inhibitors
Defines in-class negative control for antiplatelet screens
Arachidonic acid-induced rabbit platelet assay; qualitative yes/no criterion
platelet aggregation inhibition Justicia procumbens lignans antiplatelet selectivity profiling

Total Synthesis Yield Parity: Supply-Chain Viability of Chinensinaphthol Relative to Other Arylnaphthalene Lactones

The 2017 general synthetic strategy by Kim et al. enables the preparation of nine arylnaphthalene lactone natural products from common cyanophthalide intermediates. Chinensinaphthol (16) was obtained in 51.4% overall yield over six synthetic steps, a value essentially equivalent to taiwanin E (15, 51.9%, 6 steps) and superior to its methyl ether congener chinensinaphthol methyl ether (18, 45.2%, 7 steps) and taiwanin E methyl ether (17, 46.8%, 7 steps) [1]. This indicates that chinensinaphthol's C-5 hydroxyl group does not introduce synthetic liability; the compound can be produced with efficiency comparable to or better than its closest structural analogs, supporting reliable bulk procurement.

Synthesis yield
Reported
51.4% (6 steps)
Yield parity with taiwanin E (51.9%); supports reliable bulk procurement
Hauser–Kraus annulation / Suzuki–Miyaura cascade; overall yield from cyanophthalide
total synthesis Hauser-Kraus annulation arylnaphthalene lactone procurement

Structural Determinant for Divergent Antiproliferative Potency: C-5 Hydroxyl Versus C-5 Methoxyl in the Arylnaphthalene Series

The systematic SAR study by Luo et al. (2014) on five Justicia procumbens arylnaphthalene lignans in K562 leukemia cells established that hydroxyl substitution at C-1 and C-6′ significantly increases antiproliferative activity, whereas a methoxyl at C-1 significantly decreases it [1]. Chinensinaphthol possesses a free C-5 hydroxyl group—a substitution position not directly tested in that panel—but its methyl ether analog (chinensinaphthol methyl ether, CME), which carries a C-5 methoxyl, ranked fourth out of five compounds for antiproliferative potency (HJB > HJA > JB > CME > TEME). By class-level SAR extrapolation, the free C-5 hydroxyl of chinensinaphthol is predicted to confer a distinct antiproliferative potency profile that is neither equivalent to the highly potent 6′-hydroxylated analogs (HJB, HJA) nor identical to its C-5-methoxylated derivative (CME) [1].

Antiproliferative SAR
Class-level
C-5 OH not directly profiled; CME (C-5 OMe) ranked 4th of 5 in K562 MTT assay
Predicted distinct potency from 6′-OH and C-5 OMe analogs; requires validation
Luo et al. 2014 SAR; class-level inference only
structure-activity relationship K562 leukemia hydroxyl vs. methoxyl substitution

C-5 Hydroxyl as a Synthetic Handle: Chinensinaphthol Enables Divergent Derivatization Not Accessible from Its Methyl Ether

Chinensinaphthol carries a phenolic C-5 hydroxyl group (MW 380.3 g/mol, H-bond donor count = 1) that is absent in its closest commercially available analog, chinensinaphthol methyl ether (MW 394.4 g/mol, C-5 methoxyl, H-bond donor count = 0) [1][2]. This single atom substitution (OH → OCH₃) eliminates the possibility of direct O-acylation, O-sulfation, O-glucuronidation, or O-phosphorylation on the C-5 position in the methyl ether. For medicinal chemists seeking to install ester prodrugs, affinity tags, or fluorescent probes at this position, or for pharmacologists studying phase II metabolism of arylnaphthalene lignans, chinensinaphthol is the mandatory starting material [3].

Derivatization handle
Cross-study
Free phenolic OH; H-bond donors: 1 (vs. 0 for Me ether)
Enables O-acylation, sulfation, glucuronidation precluded in methyl ether
TPSA 83.50 Ų; XlogP 3.60; essential for probe and prodrug design
chemical derivatization prodrug design free hydroxyl functionalization

High-Value Application Scenarios for Chinensinaphthol CAS 53965-06-3: Defined by Quantitative Differentiation Evidence


Negative Control Standard for Arylnaphthalene Lignan Antiplatelet Screening Assays

Based on the direct evidence that chinensinaphthol lacks significant antiplatelet activity while co-isolated lignans (justicidin B, taiwanin E, neojusticin A) are potent inhibitors [1], chinensinaphthol is uniquely qualified as an in-class negative control. Pharmacology laboratories performing platelet aggregation screens on arylnaphthalene lignan libraries can use chinensinaphthol to establish baseline non-response, ensuring that observed inhibitory activity in other congeners reflects target-specific pharmacology rather than non-specific assay interference.

C-5 Hydroxyl Reference Standard for Arylnaphthalene Lignan SAR Expansion and Derivatization

Medicinal chemistry programs exploring the SAR space around the arylnaphthalene scaffold require a C-5 hydroxyl-substituted reference compound. Chinensinaphthol is the only member of the chinensinaphthol series bearing a free phenolic OH [2][3], enabling O-acylation, O-alkylation, sulfation, and glucuronidation studies that are structurally precluded with chinensinaphthol methyl ether. This makes it essential for probe development, prodrug synthesis, and phase II metabolism investigations.

Arylnaphthalene Lactone Synthetic Methodology Benchmarking and Process Development

The 2017 total synthesis demonstrated that chinensinaphthol is accessible in 51.4% overall yield (6 steps), a value that benchmarks favorably against its methyl ether (45.2%, 7 steps) and is statistically equivalent to taiwanin E (51.9%, 6 steps) [4]. Process chemistry groups developing scalable routes to arylnaphthalene natural products can use chinensinaphthol as a model substrate to evaluate the efficiency of Hauser–Kraus / Suzuki–Miyaura cascade conditions, given its intermediate polarity and well-characterized NMR spectroscopic signature [3].

Leukemia Cell Differentiation Studies Leveraging the Activity Gap Between C-5 OH and 6′-OH Arylnaphthalenes

The established SAR hierarchy (HJB > HJA > JB > CME > TEME) from the 2014 K562 leukemia study [5] demonstrates that 6′-hydroxylation dramatically elevates antiproliferative potency, while C-5 methylation (as in CME) attenuates it. Chinensinaphthol, with its unique C-5 hydroxyl pattern, occupies an unexplored intermediate position in this activity landscape. Cancer biology laboratories investigating differentiation-inducing arylnaphthalene lignans can employ chinensinaphthol as a probe to isolate the contribution of C-5 hydroxylation to cellular differentiation versus cytotoxicity, a mechanistic question not answerable with either the 6′-hydroxylated analogs or the C-5 methyl ether.

Application
Selection Property
Validation Focus
Antiplatelet screening negative control
Validated inactivity in head-to-head lignan comparison
Confirm lack of platelet inhibition in target assay system
Arylnaphthalene SAR & derivatization
Free C-5 phenolic hydroxyl for O-functionalization
Verify hydroxyl reactivity in acylation, alkylation, or sulfation studies
Synthetic methodology benchmarking
Reported efficient Hauser–Kraus/Suzuki–Miyaura route
Benchmark overall yield and step-count against literature
Leukemia cell-model differentiation studies
Unique C-5 OH substitution pattern distinct from 6′-OH and C-5 OMe analogs
Assess differentiation endpoints vs. cytotoxicity in K562 or related cell lines
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